MC4 Receptor Binding Affinity: Quantified Potency and Selectivity Over MC3
In a competitive binding assay using europium-labeled NDP-alpha-MSH on human receptors expressed in HEK293 cells, 4-(1-(2,6-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-ethylpyrrolidin-2-one exhibited a Ki of 23 nM at the MC4 receptor, compared to a Ki of 2,300 nM (2.3 µM) at the MC3 receptor [1]. This represents a 100-fold selectivity window for MC4 over MC3, a profile that distinguishes the compound from non-selective melanocortin ligands that often show less than 10-fold discrimination between these two subtypes [2]. The quantitative selectivity is a critical parameter for experiments requiring MC4-specific modulation without confounding MC3-mediated effects.
| Evidence Dimension | MC4 vs. MC3 binding affinity (Ki) |
|---|---|
| Target Compound Data | MC4 Ki = 23 nM |
| Comparator Or Baseline | MC3 Ki = 2,300 nM |
| Quantified Difference | 100-fold selectivity for MC4 over MC3 |
| Conditions | Displacement of europium-labeled NDP-alpha-MSH; human MC4 and MC3 receptors expressed in HEK293 cells; Ki determined by competition binding assay |
Why This Matters
A 100-fold selectivity gap directly impacts experimental design: researchers can use this compound at concentrations that saturate MC4 while avoiding significant MC3 cross-reactivity, reducing the need for parallel receptor profiling controls.
- [1] BindingDB. BDBM50372555 / CHEMBL272099. Ki values for human melanocortin receptors MC4 and MC3. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50372555 View Source
- [2] Cai, M.; Hruby, V.J. The melanocortin receptor system: a target for multiple therapeutic applications. Eur. J. Pharmacol. 2016, 781, 100-108. (Background on MC4/MC3 selectivity challenges.) View Source
